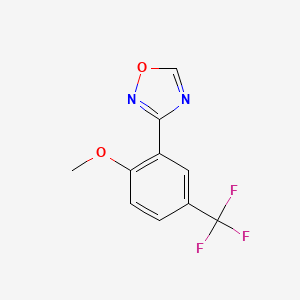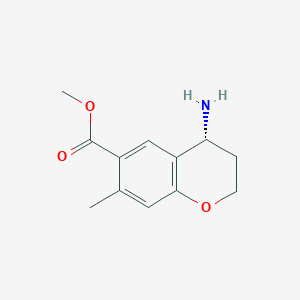
Methyl (r)-4-amino-7-methylchromane-6-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-4-amino-7-methylchromane-6-carboxylate hydrochloride is a chemical compound that belongs to the class of chromane derivatives. Chromane derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-amino-7-methylchromane-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The carboxyl group can be esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt can be formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-4-amino-7-methylchromane-6-carboxylate hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-4-amino-7-methylchromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted chromane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl ®-4-amino-7-methylchromane-6-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl ®-4-amino-7-methylchromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar chromane structure and exhibit comparable biological activities.
Pyrrolidine Derivatives: These compounds also possess a nitrogen-containing ring and are studied for their medicinal properties.
Uniqueness
Methyl ®-4-amino-7-methylchromane-6-carboxylate hydrochloride is unique due to its specific substitution pattern on the chromane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
methyl (4R)-4-amino-7-methyl-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-7-5-11-9(10(13)3-4-16-11)6-8(7)12(14)15-2/h5-6,10H,3-4,13H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
YZJAGCLGWLAMDI-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1C(=O)OC)[C@@H](CCO2)N |
Kanonische SMILES |
CC1=CC2=C(C=C1C(=O)OC)C(CCO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyridine-2,6-dicarbonitrile](/img/structure/B15224996.png)
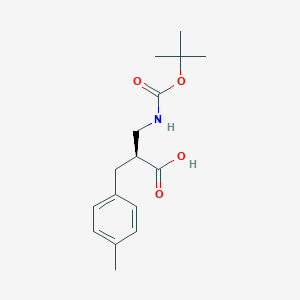
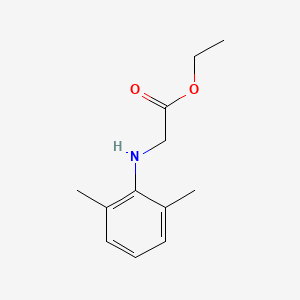
![(S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15225014.png)
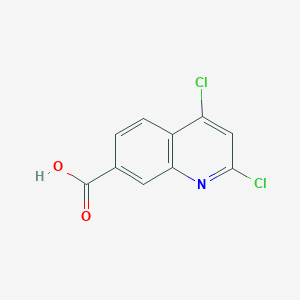
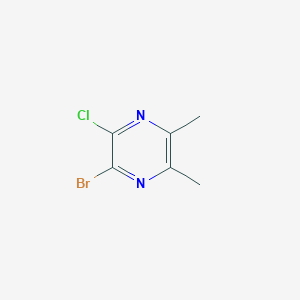
![Bis[[6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-yl]oxy]calcium](/img/structure/B15225028.png)
![5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B15225038.png)
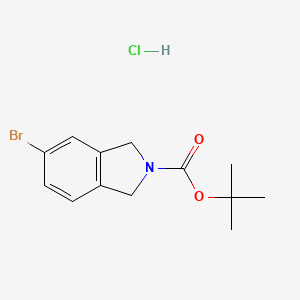
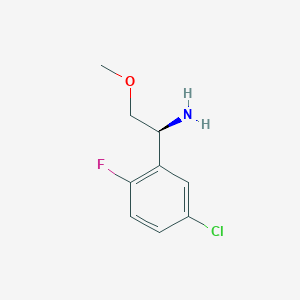
![tert-butyl (2S)-2-(5-fluoro-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazin-2-yl)azetidine-1-carboxylate](/img/structure/B15225061.png)
